
Beclomethasondipropionat-Unreinheit E
Übersicht
Beschreibung
6alpha-Chloro-beclomethasone dipropionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Respiratory Conditions
Asthma Management
6alpha-Chloro-beclomethasone dipropionate is primarily indicated for the maintenance treatment of asthma. Clinical studies have shown that it effectively improves lung function and reduces the frequency of asthma exacerbations. For instance, a randomized controlled trial demonstrated that patients receiving beclomethasone dipropionate exhibited statistically significant improvements in Forced Expiratory Volume (FEV1) compared to those on alternative treatments .
Table 1: Efficacy of 6alpha-Chloro-beclomethasone in Asthma Treatment
Dermatological Disorders
Topical Use for Skin Conditions
The compound is also effective in treating various skin conditions such as eczema, psoriasis, and dermatitis. Its topical formulations provide localized treatment with minimal systemic absorption, thus reducing potential side effects associated with oral corticosteroids. Clinical evidence suggests that it is approximately 5000 times more potent than hydrocortisone in terms of topical activity .
Case Study: Psoriasis Treatment
In a clinical setting, patients treated with topical beclomethasone dipropionate for psoriasis showed significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, indicating its effectiveness in managing chronic skin conditions.
Gastrointestinal Diseases
Ulcerative Colitis
Recent studies have explored the use of 6alpha-Chloro-beclomethasone dipropionate in the management of ulcerative colitis (UC). A systematic review highlighted its efficacy compared to traditional therapies like 5-ASA compounds, showing superior clinical improvement and remission rates .
Table 2: Effectiveness in Ulcerative Colitis Treatment
Wirkmechanismus
Target of Action
Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .
Mode of Action
The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Biochemical Pathways
The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Pharmacokinetics
It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Result of Action
The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action, efficacy, and stability of beclomethasone dipropionate impurity E can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.
Biochemische Analyse
Biochemical Properties
Beclomethasone dipropionate impurity E, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . The nature of these interactions is largely determined by the structure of the compound, which is structurally similar to dexamethasone .
Cellular Effects
The effects of Beclomethasone dipropionate impurity E on various types of cells and cellular processes are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate has been shown to have anti-inflammatory effects on cells, reducing symptoms in various inflammatory conditions such as asthma and allergic rhinitis . It is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Molecular Mechanism
The molecular mechanism of action of Beclomethasone dipropionate impurity E is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .
Temporal Effects in Laboratory Settings
Beclomethasone dipropionate has been shown to have potent topical activity while possessing low systemic effects
Dosage Effects in Animal Models
It is known that the effects of beclomethasone dipropionate can vary with dosage, and high doses can lead to adverse effects
Metabolic Pathways
The metabolic pathways that Beclomethasone dipropionate impurity E is involved in are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate is rapidly converted into 17-BMP upon administration . This conversion is carried out by esterase enzymes found in most tissues .
Transport and Distribution
Beclomethasone dipropionate is known to be transported and distributed within cells and tissues, and it is proposed that beclomethasone dipropionate remains active locally in the lung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multiple steps, starting from the basic steroid structure. The chlorination at the 6alpha position is a critical step, followed by esterification to form the dipropionate ester. The reaction conditions typically involve the use of chlorinating agents and esterifying reagents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of 6alpha-Chloro-beclomethasone dipropionate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and advanced purification techniques is essential to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-Chloro-beclomethasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beclomethasone dipropionate
- Dexamethasone
- Prednisolone
Comparison
6alpha-Chloro-beclomethasone dipropionate is unique due to its chlorination at the 6alpha position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This modification allows for more effective binding to the glucocorticoid receptor, resulting in a more potent therapeutic effect .
Biologische Aktivität
6alpha-Chloro-beclomethasone dipropionate (6α-CBDP) is a synthetic corticosteroid derivative of beclomethasone dipropionate (BDP), primarily recognized for its potent anti-inflammatory properties. It is utilized in various clinical settings, particularly in the management of allergic and inflammatory conditions. This article delves into the biological activity of 6α-CBDP, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and relevant research findings.
Pharmacodynamics
Mechanism of Action
6α-CBDP exerts its biological effects through several mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GRs), leading to the modulation of gene expression involved in inflammation and immune responses. This interaction inhibits the transcription of pro-inflammatory cytokines and chemokines, effectively reducing inflammation.
- Inhibition of Eicosanoid Synthesis : The compound decreases the production of eicosanoids, which are mediators of inflammation, by inhibiting phospholipase A2 activity.
- Vasoconstrictive Effects : Similar to other corticosteroids, 6α-CBDP promotes vasoconstriction, which helps reduce edema and redness associated with inflammatory responses.
Pharmacokinetics
Absorption and Metabolism
Upon administration, 6α-CBDP undergoes rapid hydrolysis to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for most of its pharmacological activity. Key pharmacokinetic parameters include:
- Bioavailability : The systemic bioavailability of 6α-CBDP is low due to extensive first-pass metabolism; approximately 95% is converted to 17-BMP in the lungs upon inhalation.
- Plasma Protein Binding : The compound exhibits high plasma protein binding (87%-96%), which influences its distribution and elimination half-life.
- Elimination Half-Life : The elimination half-lives for 6α-CBDP and its active metabolite are approximately 0.5 hours and 2.7 hours, respectively .
Clinical Studies
Efficacy in Allergic Rhinitis
A pivotal study examined the efficacy of intranasal 6α-CBDP in children with allergic rhinitis. In this double-blind trial involving 100 participants aged 6 to 9 years, those treated with a daily dose of 168 mcg showed significant improvement in nasal symptoms compared to placebo. Notably:
- Growth Velocity Impact : The treatment group exhibited a reduced growth velocity (4.75 cm/year) compared to the placebo group (6.20 cm/year), indicating potential systemic effects even at recommended doses .
Safety Profile
The safety profile of 6α-CBDP reflects typical corticosteroid-related concerns:
- Adrenal Suppression : Long-term use has been associated with suppression of the hypothalamic-pituitary-adrenal (HPA) axis, particularly at higher doses. In one study, patients receiving high doses for one month exhibited reduced morning plasma cortisol levels .
- Infection Risk : There is an increased risk for opportunistic infections, such as oral candidiasis, particularly with inhaled formulations .
Comparative Analysis
The following table summarizes key differences between beclomethasone dipropionate and its chlorinated derivative:
Feature | Beclomethasone Dipropionate | 6alpha-Chloro-beclomethasone Dipropionate |
---|---|---|
Active Metabolite | Beclomethasone-17-monopropionate | Beclomethasone-17-monopropionate |
Bioavailability | Low | Very low due to rapid metabolism |
Plasma Protein Binding | 87%-96% | Similar |
Elimination Half-Life | ~2.7 hours | Comparable |
Clinical Use | Allergic rhinitis, asthma | Allergic rhinitis, asthma |
Side Effects | HPA axis suppression | Similar side effects |
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPVUBGWZQULU-DXABFYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887130-68-9 | |
Record name | 6alpha-Chloro-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 887130-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.